molecular formula C9H16O2Rh B15337403 Ethene;4-hydroxypent-3-en-2-one;rhodium

Ethene;4-hydroxypent-3-en-2-one;rhodium

Cat. No.: B15337403
M. Wt: 259.13 g/mol
InChI Key: AFQSOHSPTULSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethene;4-hydroxypent-3-en-2-one;rhodium is a complex organometallic compound that combines ethene, 4-hydroxypent-3-en-2-one, and rhodium. This compound is of significant interest in the field of catalysis due to the unique properties imparted by the rhodium center, which is known for its catalytic activity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene;4-hydroxypent-3-en-2-one;rhodium typically involves the coordination of rhodium with ethene and 4-hydroxypent-3-en-2-one. One common method involves the reaction of rhodium chloride with ethene and 4-hydroxypent-3-en-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethene;4-hydroxypent-3-en-2-one;rhodium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of rhodium.

    Reduction: It can be reduced to lower oxidation states, often involving the use of hydrogen or other reducing agents.

    Substitution: Ligands in the complex can be substituted with other ligands, altering the properties and reactivity of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of rhodium complexes, while reduction may produce lower oxidation states or even elemental rhodium.

Scientific Research Applications

Ethene;4-hydroxypent-3-en-2-one;rhodium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

    Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethene;4-hydroxypent-3-en-2-one;rhodium exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium center facilitates the activation of chemical bonds, allowing for the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and conditions, but generally involve the formation of intermediate complexes that undergo further transformation.

Comparison with Similar Compounds

Similar Compounds

    Acetylacetonatobis(ethylene)rhodium(I): Similar in structure but with different ligands.

    Chlorobis(ethylene)rhodium(I) dimer: Contains ethylene ligands but different coordination environment.

    Norbornadiene rhodium(I) chloride dimer: Another rhodium complex with different ligands and reactivity.

Uniqueness

Ethene;4-hydroxypent-3-en-2-one;rhodium is unique due to the presence of the 4-hydroxypent-3-en-2-one ligand, which imparts specific electronic and steric properties to the complex. This uniqueness allows for distinct reactivity and selectivity in catalytic applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C9H16O2Rh

Molecular Weight

259.13 g/mol

IUPAC Name

ethene;4-hydroxypent-3-en-2-one;rhodium

InChI

InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;

InChI Key

AFQSOHSPTULSFS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)O.C=C.C=C.[Rh]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.